8-Methoxy-3,4-dihydroquinazolin-2-amine
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Overview
Description
8-Methoxy-3,4-dihydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy group at the 8th position and the amine group at the 2nd position in the dihydroquinazoline ring structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydroquinazolin-2-amine typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 8-methoxyanthranilic acid with formamide under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticonvulsant agent.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dihydroquinazolin-2-amine involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
3,4-Dihydroquinazolin-2-amine: Lacks the methoxy group, resulting in different biological activities.
8-Methoxyquinazolin-2-amine: Lacks the dihydro structure, affecting its chemical reactivity.
3-Methyl-3,4-dihydroquinazolin-2-one: Similar structure but with a methyl group instead of an amine, leading to different pharmacological properties.
Uniqueness: 8-Methoxy-3,4-dihydroquinazolin-2-amine is unique due to the presence of both the methoxy and amine groups, which contribute to its distinct chemical reactivity and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
8-Methoxy-3,4-dihydroquinazolin-2-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Compounds in this class have been investigated for their potential therapeutic applications, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.
The compound's chemical structure can be summarized as follows:
Property | Details |
---|---|
CAS Number | 91810-61-6 |
Molecular Formula | C9H11N3O |
Molecular Weight | 177.20 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve inhibition of specific enzymes or receptors associated with disease pathways. For instance, quinazoline derivatives have been shown to inhibit certain kinases and enzymes involved in cancer progression and inflammation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives:
- In Vitro Studies : A series of quinazoline derivatives, including those similar to this compound, demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds showed mean GI50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced potency .
- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth and metastasis. This binding affinity correlates with their observed cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad Spectrum Activity : Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds showed effective inhibition against Candida albicans, surpassing traditional antibiotics like ampicillin in efficacy .
- Mechanisms of Action : The antimicrobial activity is believed to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Case Studies
Several case studies have provided insights into the biological significance of this compound:
- Case Study on Antitumor Activity : A study involving a novel series of quinazolinones demonstrated that specific substitutions at the 3 and 4 positions significantly enhanced their antitumor efficacy compared to unsubstituted analogs. The presence of methoxy groups was particularly beneficial for increasing activity against MDA-MB-231 breast cancer cells .
- Antimicrobial Efficacy : Another study reported that certain derivatives exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, highlighting their potential as alternatives in treating resistant infections .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-methoxy-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C9H11N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-4H,5H2,1H3,(H3,10,11,12) |
InChI Key |
SNJNRVQTYGFLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2)N |
Origin of Product |
United States |
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